molecular formula C12H15N3 B13248599 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13248599
M. Wt: 201.27 g/mol
InChI Key: ICJOKHHGSOZGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C12H15N3. It is characterized by the presence of an ethyl group attached to an aniline moiety, which is further substituted with an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with 2-chloromethylimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, depending on the reagents and conditions used .

Scientific Research Applications

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
  • 2-methyl-N-(1H-imidazol-2-ylmethyl)aniline
  • 2-ethyl-N-(1H-imidazol-4-ylmethyl)aniline

Uniqueness

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the specific positioning of the ethyl group and the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the aniline moiety can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)

InChI Key

ICJOKHHGSOZGRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.